Benzenamine, 2-(1,3,3-trimethylbutyl)-
Description
Benzenamine, 2-(1,3,3-trimethylbutyl)- is a substituted aromatic amine characterized by a branched alkyl chain (1,3,3-trimethylbutyl) at the ortho position of the benzene ring. This compound’s structure imparts unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
494793-46-3 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-(4,4-dimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-10(9-13(2,3)4)11-7-5-6-8-12(11)14/h5-8,10H,9,14H2,1-4H3 |
InChI Key |
RARAGZAUYRLHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 1,3,3-trimethylbutyl group in the target compound increases hydrophobicity compared to polar groups (e.g., nitro , trifluoromethyl ). This makes it less reactive in aqueous environments but more soluble in nonpolar solvents.
- Steric Hindrance : The branched alkyl chain likely imposes greater steric hindrance than linear chains (e.g., ethyl or propyl groups in ), affecting nucleophilic substitution rates .
- Positional Influence : Substituents at the ortho position (e.g., 2-chloro ) often reduce symmetry and increase melting points compared to para/meta isomers.
Physicochemical and Thermodynamic Properties
While experimental data for the target compound is sparse, trends from analogs suggest:
- Boiling Point : Expected to be higher than simpler alkylbenzenamines (e.g., N,N,3-trimethyl- , BP ~350 K) due to increased molecular weight and branching.
- Solubility: Lower water solubility compared to nitro- or chloro-substituted analogs (e.g., 2-chloro , 2-nitro ) due to nonpolar alkyl dominance.
- Acid-Base Behavior : The amine group’s basicity is reduced by steric hindrance from the ortho alkyl group, similar to N,N-dimethyl analogs .
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